molecular formula C11H14BF3KN B8026627 Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate

Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate

Cat. No.: B8026627
M. Wt: 267.14 g/mol
InChI Key: IZOFGNXJRUNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium 4-(piperidiny)phenyltrifluoroborate typically involves the reaction of 4-(piperidiny)phenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often include mild temperatures and the use of an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including potassium 4-(piperidiny)phenyltrifluoroborate, involves scalable procedures that ensure high yields and purity. These methods often utilize continuous-flow chemistry to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 4-(piperidiny)phenyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions, leading to the formation of a reactive boronate intermediate. This intermediate can then participate in various bond-forming reactions, facilitated by transition metal catalysts such as palladium .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium methyltrifluoroborate

Uniqueness

Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate is unique due to the presence of the piperidine ring, which imparts additional steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex molecules where specific reactivity patterns are required .

Properties

IUPAC Name

potassium;trifluoro-(4-piperidin-1-ylphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3N.K/c13-12(14,15)10-4-6-11(7-5-10)16-8-2-1-3-9-16;/h4-7H,1-3,8-9H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOFGNXJRUNMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N2CCCCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.